
SODIUM ACETATE-1-13C-2-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Acetate-1-13C-2-D3, also known as sodium acetate-d3, is an isotopically-labeled form of sodium acetate, a common salt that is widely used in the laboratory and in industry. Sodium acetate-d3 is used as a reagent in a variety of biochemical and physiological applications, including protein labeling, metabolic studies, and drug development.
科学的研究の応用
1. Neuroscience Research
In the realm of neuroscience, sodium acetate-1-13C-2-D3 has been utilized to probe astrocytic function both in vitro and in vivo. A significant study involved the use of 1H-[13C]-Nuclear Magnetic Resonance spectroscopy with intravenous infusion of [2-13C]acetate-Na+ in vivo. This study successfully measured the cerebral kinetics of acetate transport and utilization in anesthetized rats, offering insights into astrocytic and neuronal tricarboxylic acid cycle fluxes and their contributions to total oxidative metabolism (Patel et al., 2010).
2. Spectroscopic Studies
Spectroscopic investigations have extensively utilized this compound. A study conducted Raman spectroscopic analysis on sodium acetate and sodium acetate-d3 solutions in water and heavy water. The research provided in-depth insights into the fundamental modes of CH3CO2−(aq) and acetate-d3, CD3CO2−(aq), along with the vibrational isotope effect of the CH3/CD3 group. This work was crucial in understanding the vibrational energy levels and interactions of acetate in solution state, significantly advancing spectroscopic methodologies and applications (Rudolph & Irmer, 2015).
3. Dynamic Nuclear Polarization (DNP) Research
The compound has been a focal point in DNP research. A notable study reported the influence of glassing solvent deuteration and Gd3+ doping on 13C DNP nuclear magnetic resonance (NMR) performed on [1-13C] sodium acetate at specific conditions. This research was crucial in optimizing DNP processes, especially at higher magnetic fields, thus enhancing the efficiency of 13C NMR studies (Kiswandhi et al., 2016).
4. Energy Storage Research
This compound has found applications in the field of energy storage, particularly in phase change material research. It's been used to understand the properties and performance of sodium acetate trihydrate as a novel phase change material for thermal energy storage. The studies focus on addressing challenges such as undercooling of solidification and phase stratification, which are crucial for enhancing the efficiency and reliability of energy storage systems (Wang et al., 2019).
5. Quantum Dot Sensitized Solar Cells
The compound has been investigated for its role in enhancing the performance of quantum dot-sensitized solar cells. Research in this domain aims to understand the effects of sodium acetate on the deposition rate and distribution of quantum dots in mesoporous TiO2 films, which are critical for improving the efficiency of solar cells (Liu et al., 2016).
作用機序
Target of Action
Sodium Acetate-1-13C-2-D3, also known as Acetic acid-1-13C-2,2,2-d3 sodium salt, is a compound that is used in various biochemical applications Sodium acetate, a related compound, is known to interact with various enzymes and biochemical pathways in the body .
Mode of Action
It can act as a source of acetate ions, which can be incorporated into larger molecules or participate in enzymatic reactions .
Biochemical Pathways
This compound may be involved in similar biochemical pathways as sodium acetate. Sodium acetate is known to participate in the citric acid cycle, a crucial metabolic pathway that provides energy to cells . .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
Sodium acetate, a related compound, is known to influence cellular metabolism and energy production .
生化学分析
Biochemical Properties
Sodium Acetate-1-13C-2-D3 plays a significant role in biochemical reactions. It is involved in the metabolism of amino acids and short-chain fatty acids The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways, including those of amino acids and short-chain fatty acids It interacts with several enzymes and cofactors within these pathways
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium Acetate-1-13C-2-D3 can be achieved by a simple reaction between Sodium Acetate and labeled isotopes of Acetic acid. The labeled isotopes can be synthesized separately and then combined with Sodium Acetate to produce the final compound.", "Starting Materials": [ "Sodium Acetate", "13C-labeled Acetic acid", "2-D3-labeled Acetic acid" ], "Reaction": [ "Mix Sodium Acetate with 13C-labeled Acetic acid", "Heat the mixture under reflux", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum desiccator", "Mix the dried solid with 2-D3-labeled Acetic acid", "Heat the mixture under reflux again", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum desiccator", "The final product is Sodium Acetate-1-13C-2-D3" ] } | |
| 102212-93-1 | |
分子式 |
C2D3NaO2 |
分子量 |
86.06 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


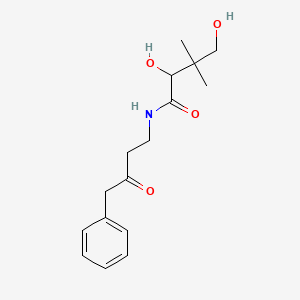

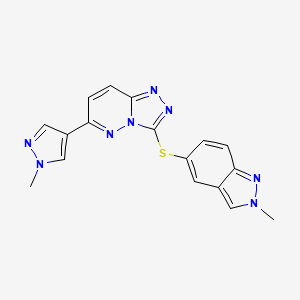
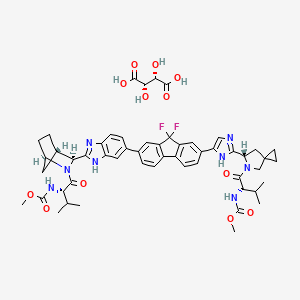

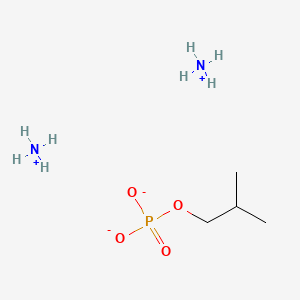
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)


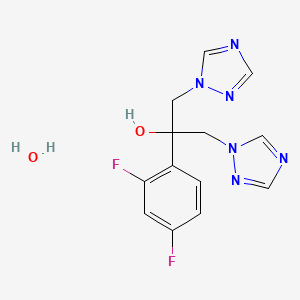
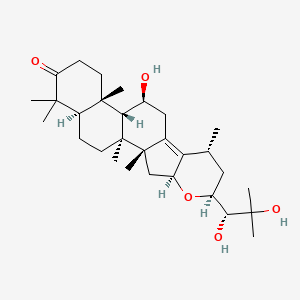
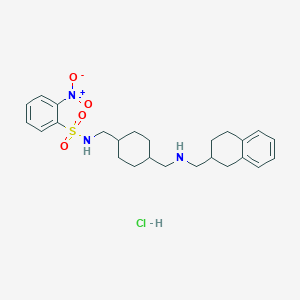

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)
